

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid molecular weight

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Compound of Interest

Compound Name:	(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Cat. No.:	B1387904

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An In-Depth Technical Guide to **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid**

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Abstract

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a highly functionalized arylboronic acid derivative of significant interest in contemporary drug discovery and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive boronic acid, an electronically-modulating fluorine atom, and a versatile pyrrolidine amide scaffold—positions it as a valuable building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its chemical properties, strategic importance, synthesis, and application, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. Methodologies for its characterization and safe handling are also detailed, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Core Molecular Profile and Physicochemical Properties

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, registered under CAS Number 874289-42-6, is a cornerstone reagent for introducing a specific fluorinated, amide-substituted

phenyl motif into target molecules.[\[1\]](#)[\[2\]](#) The strategic combination of its functional groups imparts a unique set of properties that are highly sought after in the design of bioactive compounds.

Structural and Quantitative Data

The fundamental properties of the molecule are summarized below. The molecular weight is consistently reported around 237.04 g/mol .[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value / Description	Source(s)
Molecular Formula	C ₁₁ H ₁₃ BFNO ₃	[1] [2] [6]
Molecular Weight	237.04 g/mol	[3] [4] [5]
CAS Number	874289-42-6	[1] [2]
Appearance	Off-white solid	[3]
Melting Point	146-148 °C	[3] [7]
Storage Temperature	2-8°C, sealed in a dry, inert atmosphere	[3] [5] [7]
Predicted pKa	7.75 ± 0.58	[3] [7]
Predicted Boiling Point	471.4 ± 55.0 °C	[3] [7]
Predicted Density	1.32 g/cm ³	[3] [7]

The Strategic Importance of Each Structural Moiety

The utility of this reagent is not accidental; it is a result of the deliberate combination of three key structural features, each contributing distinct advantages in the context of drug design.

- The Boronic Acid Group: This functional group is the molecule's reactive handle, making it a prime substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis due to its mild conditions and high functional group tolerance.[\[8\]](#)

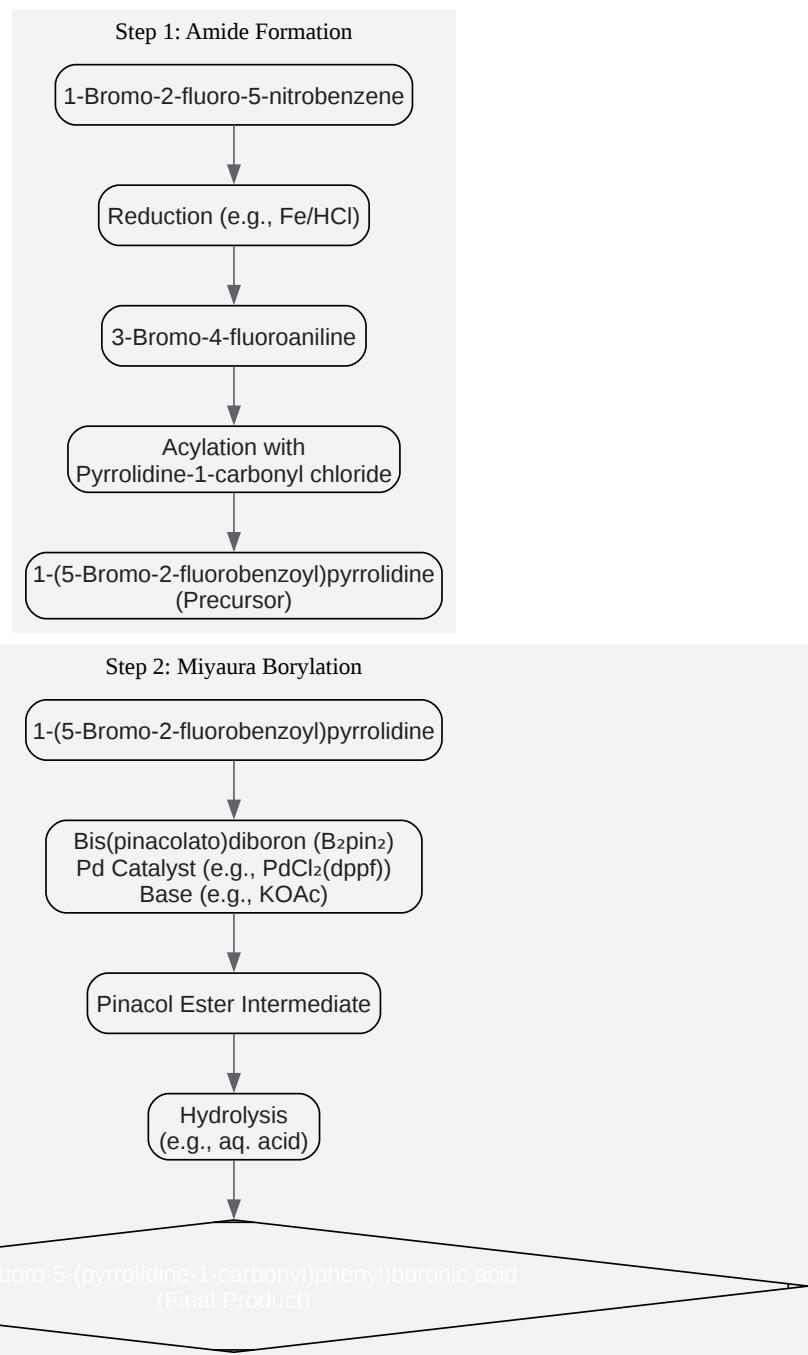
- The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the boronic acid has profound effects. Fluorine's high electronegativity can modulate the acidity of the boronic acid and influence the electronic properties of the aromatic ring.[9] In a medicinal chemistry context, fluorine is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity with target proteins, and increase membrane permeability and bioavailability.[6][10]
- The 5-(pyrrolidine-1-carbonyl) Moiety: The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery.[7] As a saturated, sp^3 -rich heterocycle, it introduces a three-dimensional character that allows for better exploration of the pharmacophore space compared to flat aromatic systems.[11][12][13] This non-planar structure can lead to improved binding interactions with biological targets and is a common feature in many FDA-approved drugs.[7][14]

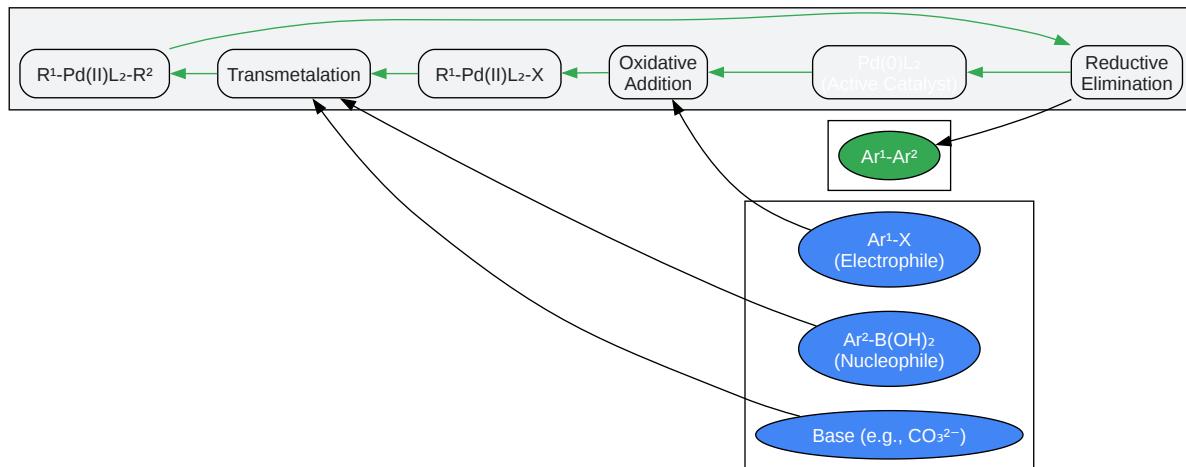
Synthesis and Elucidation

While **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid** is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A plausible and efficient approach is a one-pot borylation/Suzuki reaction sequence, which avoids the isolation of potentially unstable boronic acid intermediates.[8]

Representative Synthesis Workflow

The following workflow outlines a logical synthetic route starting from a readily available haloarene precursor. The key transformation is a palladium-catalyzed Miyaura borylation.





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